2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol
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Overview
Description
2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL is a complex organic compound that features a thiazole ring, a bromophenyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects are linked to the disruption of cellular proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine derivatives: These compounds share a similar thiazole core and exhibit comparable biological activities.
Pyrazoline derivatives: These compounds also contain a heterocyclic ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H15BrN2OS |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]ethanol |
InChI |
InChI=1S/C17H15BrN2OS/c18-14-8-6-13(7-9-14)16-12-22-17(19-10-11-21)20(16)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2 |
InChI Key |
OKWMYXJJFFYKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CSC2=NCCO)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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